2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 1189903-07-8
Cat. No.: VC4997531
Molecular Formula: C25H29ClN4OS
Molecular Weight: 469.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189903-07-8 |
|---|---|
| Molecular Formula | C25H29ClN4OS |
| Molecular Weight | 469.04 |
| IUPAC Name | 2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
| Standard InChI Key | ASAHNOGJKPJQQV-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C25H29ClN4OS, reflects a hybrid architecture combining:
-
A 1,4,8-triazaspiro[4.5]deca-1,3-diene core, which introduces conformational rigidity through its spirocyclic system.
-
A 4-chlorophenyl group at position 3, contributing hydrophobic and electron-withdrawing characteristics.
-
An 8-ethyl substituent on the triazaspiro ring, enhancing lipophilicity and influencing pharmacokinetic properties.
-
A thioacetamide bridge (-S-CH2-C(=O)-NH-) connecting the spirocyclic system to a 2,4-dimethylphenyl group, which may modulate target binding affinity.
Stereochemical Considerations
Synthesis Methodology
Reagents and Conditions
-
Cyclizing Agents: Phosphorus oxychloride (POCl3) or polyphosphoric acid for spiro ring formation.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps.
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for amidation reactions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 469.04 g/mol |
| CAS Number | 1189903-07-8 |
| Solubility | Not experimentally determined |
| LogP (Predicted) | ~3.8 (indicating moderate lipophilicity) |
| Topological Polar Surface Area | 115 Ų (suggesting moderate membrane permeability) |
Table 1: Key physicochemical parameters.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Molecular Weight | Hypothesized Activity |
|---|---|---|---|
| Target Compound (CAS 1189903-07-8) | 4-Chlorophenyl, 2,4-dimethylphenyl | 469.04 | Kinase inhibition, antimicrobial |
| Analog (CAS 1189991-92-1) | 4-Methylphenyl, 2,4-dimethylphenyl | 448.63 | Reduced halogen effects, altered logP |
Table 2: Structural and functional comparison with a close analog.
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Halogen Substitution: Replacing the 4-chloro group with fluorine or trifluoromethyl to modulate electronic effects and metabolic stability.
-
Spiro Ring Expansion: Testing seven-membered spiro analogs (e.g., triazaspiro[5.5]undecane) to alter ring strain and binding pocket compatibility.
-
Prodrug Development: Esterification of the acetamide carbonyl to improve oral bioavailability.
Future Research Directions
-
Synthetic Route Elucidation: Detailed publication of step-by-step synthesis with yield optimization.
-
In Vitro Screening: Broad pharmacological profiling against kinase panels, microbial strains, and cancer cell lines.
-
Crystallographic Studies: X-ray diffraction analysis to resolve the spirocyclic conformation and intermolecular interactions.
-
ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume